Ixazomib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ixazomib for Relapsed/Refractory Multiple Myeloma

The most established use of Ixazomib is for patients with relapsed or refractory multiple myeloma, meaning the cancer has returned after previous treatment or hasn't responded well to initial therapy. Pivotal clinical trials, like TOURMALINE-MM1, demonstrated that Ixazomib combined with lenalidomide and dexamethasone (another cancer drug) significantly improved progression-free survival (time before the cancer worsens) compared to a placebo with lenalidomide and dexamethasone [National Institutes of Health [NIH], National Library of Medicine [NLM] (.gov) at PUBMED Central (PMC): )]. This finding led to the FDA approval of Ixazomib for this specific patient population.

Ixazomib in Other Treatment Settings

Scientific research is also exploring the use of Ixazomib in other treatment settings for multiple myeloma. Here are some ongoing areas of investigation:

- Ixazomib-based maintenance therapy: Studies are examining whether Ixazomib can be used to maintain remission after initial treatment. Early results suggest promising efficacy and tolerability for this approach )].

- Ixazomib in newly diagnosed multiple myeloma: Research is ongoing to determine the effectiveness of Ixazomib as part of frontline therapy for newly diagnosed patients. Initial data indicates comparable efficacy and safety profiles to established treatment regimens )].

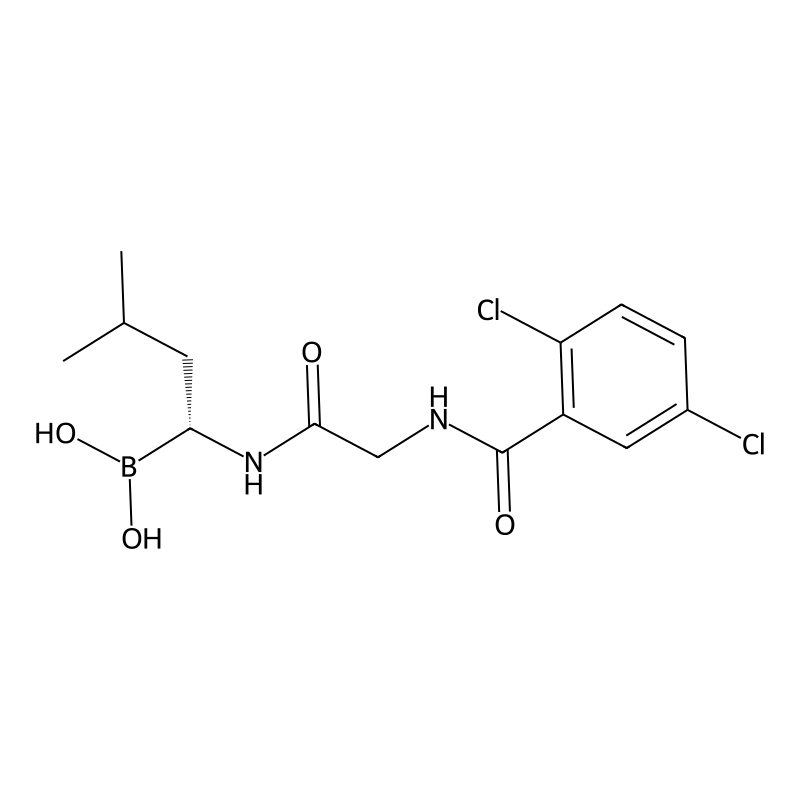

Ixazomib is a selective and reversible proteasome inhibitor, specifically targeting the 20S proteasome's chymotrypsin-like activity. It is the first oral proteasome inhibitor approved for clinical use, primarily in combination with lenalidomide and dexamethasone for treating multiple myeloma. The compound has a chemical formula of C₁₄H₁₉BCl₂N₂O₄ and a molecular weight of 361.03 g/mol . Ixazomib is formulated as ixazomib citrate, which rapidly hydrolyzes to its active form in physiological conditions .

Ixazomib acts as a proteasome inhibitor. Proteasomes are cellular complexes that degrade proteins no longer needed by the cell. In cancer cells, including multiple myeloma, proteasomes play a crucial role in protein turnover. By inhibiting the proteasome, Ixazomib disrupts protein degradation, leading to a buildup of abnormal proteins within cancer cells, ultimately triggering cell death [].

The primary chemical reaction involving ixazomib is its hydrolysis from ixazomib citrate to the active boronic acid form. The mechanism of action includes reversible binding to the β5 subunit of the 20S proteasome, inhibiting its proteolytic activity and leading to an accumulation of pro-apoptotic factors within cells . The compound undergoes metabolism through both cytochrome P450 and non-CYP pathways, with metabolites primarily eliminated via urine and feces .

Ixazomib demonstrates potent anti-tumor activity by inducing apoptosis in multiple myeloma cells, including those resistant to other therapies. Its selectivity for the β5 site of the proteasome allows it to effectively disrupt cellular homeostasis, leading to increased levels of ubiquitinated proteins . Clinical studies have shown that ixazomib can enhance the cytotoxic effects when used in combination with other agents like lenalidomide .

- Formation of the Dipeptide Core: This involves coupling amino acids to create an alanine-leucine dipeptide.

- Boronic Acid Modification: The dipeptide is then modified to incorporate a boronic acid moiety, crucial for its proteasome inhibition activity.

- Citrate Ester Formation: Finally, ixazomib is formulated as a citrate ester for stability and improved pharmacokinetics .

Ixazomib is primarily used in the treatment of multiple myeloma, especially in patients who have received at least one prior therapy. It has shown efficacy in both relapsed and refractory cases. Additionally, ongoing research explores its potential applications in other hematological malignancies and solid tumors .

Ixazomib exhibits various drug-drug interactions due to its metabolism via cytochrome P450 enzymes. Notably:

- CYP Inhibitors: Co-administration with strong CYP3A inhibitors does not significantly alter ixazomib levels, while CYP inducers can reduce its efficacy substantially.

- Transporters: Ixazomib is a low-affinity substrate for P-glycoprotein but does not interact significantly with other transporters such as BCRP or MRP2 .

- Pharmacokinetics: Studies indicate that ixazomib does not induce or inhibit CYP enzymes significantly, minimizing potential interactions with other medications .

Ixazomib shares similarities with other proteasome inhibitors but has distinct characteristics that set it apart:

| Compound | Type | Administration | Unique Features |

|---|---|---|---|

| Bortezomib | Injectable | Subcutaneous/IV | Irreversible inhibitor; longer half-life |

| Carfilzomib | Injectable | IV | Irreversible; more potent but higher toxicity |

| Oprozomib | Oral | Oral | Similar mechanism but less clinical data |

Ixazomib's unique position as an oral agent allows for improved patient compliance compared to injectable alternatives like bortezomib and carfilzomib. Its reversible nature also contributes to a different pharmacodynamic profile, with faster dissociation from the proteasome compared to bortezomib .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of lymphoid malignancies (excluding multiple myeloma), Treatment of multiple myeloma

Livertox Summary

Drug Classes

Pharmacology

Ixazomib is an active metabolite of MLN9708, a second generation, boron containing peptide proteasome inhibitor (PI) with potential antineoplastic activity. Ixazomib binds to and inhibits the 20S catalytic core of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome, which results in an accumulation of unwanted or misfolded proteins; disruption of various cell signaling pathways may follow, resulting in the induction of apoptosis. Compared to first generation PIs, second generation PIs may have an improved pharmacokinetic profile with increased potency and less toxicity. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquinated.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX50 - Ixazomi

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Threonine peptidases [EC:3.4.25.-]

PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

62% in urine and 22% in feces.

The steady-state volume of distribution is 543 L.

Metabolism Metabolites

Wikipedia

AGH-107

Biological Half Life

Use Classification

Dates

2: Tzogani K, Florez B, Markey G, Caleno M, Olimpieri OM, Melchiorri D, Hovgaard DJ, Sarac SB, Penttilä K, Lapveteläinen T, Salmonson T, Bergh J, Gisselbrecht C, Pignatti F. European Medicines Agency review of ixazomib (Ninlaro) for the treatment of adult patients with multiple myeloma who have received at least one prior therapy. ESMO Open. 2019 Sep 8;4(5):e000570. doi: 10.1136/esmoopen-2019-000570. eCollection 2019. Review. PubMed PMID: 31555488; PubMed Central PMCID: PMC6735670.

3: Armoiry X, Spath HM, Clarke A, Connock M, Sutcliffe P, Dussart C. Comparison of health technology assessment for new medicines in France and England: an example based on ixazomib for patients with relapsed or refractory multiple myeloma. J Mark Access Health Policy. 2019 Jul 30;7(1):1648971. doi: 10.1080/20016689.2019.1648971. eCollection 2019. Review. PubMed PMID: 31489149; PubMed Central PMCID: PMC6711145.

4: Smolewski P, Rydygier D. Ixazomib: an investigational drug for the treatment of lymphoproliferative disorders. Expert Opin Investig Drugs. 2019 May;28(5):421-433. doi: 10.1080/13543784.2019.1596258. Epub 2019 Apr 13. Review. PubMed PMID: 30907163.

5: Richardson PG, Zweegman S, O'Donnell EK, Laubach JP, Raje N, Voorhees P, Ferrari RH, Skacel T, Kumar SK, Lonial S. Ixazomib for the treatment of multiple myeloma. Expert Opin Pharmacother. 2018 Dec;19(17):1949-1968. doi: 10.1080/14656566.2018.1528229. Epub 2018 Nov 13. Review. PubMed PMID: 30422008.

6: Zanwar S, Abeykoon JP, Kapoor P. Ixazomib: a novel drug for multiple myeloma. Expert Rev Hematol. 2018 Oct;11(10):761-771. doi: 10.1080/17474086.2018.1518129. Review. PubMed PMID: 30173621.

7: Gupta N, Hanley MJ, Xia C, Labotka R, Harvey RD, Venkatakrishnan K. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clin Pharmacokinet. 2019 Apr;58(4):431-449. doi: 10.1007/s40262-018-0702-1. Review. PubMed PMID: 30117017; PubMed Central PMCID: PMC6397141.

8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500850/ PubMed PMID: 29999909.

9: Machida M, Fukunaga S, Hara T. [Pharmacological characteristics and clinical study results of the oral proteasome inhibitor ixazomib (NINLARO(®) capsules; 2.3 mg, 3 mg, and 4 mg)]. Nihon Yakurigaku Zasshi. 2018;151(4):166-178. doi: 10.1254/fpj.151.166. Review. Japanese. PubMed PMID: 29628465.

10: Armoiry X, Connock M, Tsertsvadze A, Cummins E, Melendez-Torres GJ, Royle P, Clarke A. Ixazomib for Relapsed or Refractory Multiple Myeloma: Review from an Evidence Review Group on a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Sep;36(9):1073-1081. doi: 10.1007/s40273-018-0644-3. Review. PubMed PMID: 29582405.

11: Touzeau C, Moreau P. Ixazomib in the management of relapsed multiple myeloma. Future Oncol. 2018 Aug;14(20):2013-2020. doi: 10.2217/fon-2017-0710. Epub 2018 Feb 22. Review. PubMed PMID: 29469592.

12: Gupta N, Hanley MJ, Diderichsen PM, Yang H, Ke A, Teng Z, Labotka R, Berg D, Patel C, Liu G, van de Velde H, Venkatakrishnan K. Model-Informed Drug Development for Ixazomib, an Oral Proteasome Inhibitor. Clin Pharmacol Ther. 2019 Feb;105(2):376-387. doi: 10.1002/cpt.1047. Epub 2018 Mar 23. Review. PubMed PMID: 29446068; PubMed Central PMCID: PMC6585617.

13: Salvini M, Troia R, Giudice D, Pautasso C, Boccadoro M, Larocca A. Pharmacokinetic drug evaluation of ixazomib citrate for the treatment of multiple myeloma. Expert Opin Drug Metab Toxicol. 2018 Jan;14(1):91-99. doi: 10.1080/17425255.2018.1417388. Epub 2017 Dec 19. Review. PubMed PMID: 29235380.

14: Richardson PG, Kumar S, Laubach JP, Paba-Prada C, Gupta N, Berg D, van de Velde H, Moreau P. New developments in the management of relapsed/refractory multiple myeloma - the role of ixazomib. J Blood Med. 2017 Aug 22;8:107-121. doi: 10.2147/JBM.S102328. eCollection 2017. Review. PubMed PMID: 28860887; PubMed Central PMCID: PMC5573039.

15: Brayer J, Baz R. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma. Ther Adv Hematol. 2017 Jul;8(7):209-220. doi: 10.1177/2040620717710171. Epub 2017 Jun 28. Review. PubMed PMID: 28694935; PubMed Central PMCID: PMC5495505.

16: Bonnet A, Moreau P. Safety of ixazomib for the treatment of multiple myeloma. Expert Opin Drug Saf. 2017 Aug;16(8):973-980. doi: 10.1080/14740338.2017.1344212. Epub 2017 Jul 12. Review. PubMed PMID: 28661711.

17: Al-Salama ZT, Garnock-Jones KP, Scott LJ. Ixazomib: A Review in Relapsed and/or Refractory Multiple Myeloma. Target Oncol. 2017 Aug;12(4):535-542. doi: 10.1007/s11523-017-0504-7. Review. PubMed PMID: 28660423.

18: Ramirez KG. Ixazomib: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma. J Adv Pract Oncol. 2017 May-Jun;8(4):401-405. Epub 2017 May 1. Review. PubMed PMID: 30018846; PubMed Central PMCID: PMC6040877.

19: Shirley M. Ixazomib: First Global Approval. Drugs. 2016 Mar;76(3):405-11. doi: 10.1007/s40265-016-0548-5. Review. PubMed PMID: 26846321.

20: Muz B, Ghazarian RN, Ou M, Luderer MJ, Kusdono HD, Azab AK. Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Des Devel Ther. 2016 Jan 11;10:217-26. doi: 10.2147/DDDT.S93602. eCollection 2016. Review. PubMed PMID: 26811670; PubMed Central PMCID: PMC4714737.

21: Kupperman, E., Lee, E.C., Cao, Y., et al. Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Research 70(5), 1970-1980 (2010).